(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate
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Overview
Description
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of a cyclohexyl acetate moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process generally starts with the cyclohexyl acetate, which undergoes a series of reactions to introduce the Cbz-protected amino group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and various bases such as triethylamine (NEt3) or pyridine (Py) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, solvent selection, and the use of catalysts. For example, oxidation reactions may be carried out in dichloromethane (CH2Cl2) at room temperature, while reduction reactions might require anhydrous conditions and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and facilitates the compound’s binding to its target. The cyclohexyl acetate moiety may interact with hydrophobic pockets within the target, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc)-protected amino acids: These compounds also use carbamate protecting groups but differ in their protecting group structure.
Fmoc-protected amino acids: These compounds use fluorenylmethyloxycarbonyl (Fmoc) groups for protection and are often used in peptide synthesis.
Uniqueness
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which provides distinct reactivity and stability compared to other protecting groups .
Properties
IUPAC Name |
[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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